Cas no 2044712-88-9 (tert-butyl 1-oxaspiro2.5octane-6-carboxylate)
tert-butyl 1-oxaspiro2.5octane-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Oxaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester
- tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate
- tert-butyl 1-oxaspiro2.5octane-6-carboxylate
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- MDL: MFCD30476092
- Inchi: 1S/C12H20O3/c1-11(2,3)15-10(13)9-4-6-12(7-5-9)8-14-12/h9H,4-8H2,1-3H3
- InChI Key: RETJLOIXVGBOIJ-UHFFFAOYSA-N
- SMILES: O1C2(CCC(C(OC(C)(C)C)=O)CC2)C1
tert-butyl 1-oxaspiro2.5octane-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM468398-1g |
tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate |
2044712-88-9 | 95%+ | 1g |
$653 | 2023-03-07 | |
| Enamine | EN300-267773-0.05g |
tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate |
2044712-88-9 | 95.0% | 0.05g |
$101.0 | 2025-03-20 | |
| Enamine | EN300-267773-0.1g |
tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate |
2044712-88-9 | 95.0% | 0.1g |
$152.0 | 2025-03-20 | |
| Enamine | EN300-267773-0.25g |
tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate |
2044712-88-9 | 95.0% | 0.25g |
$216.0 | 2025-03-20 | |
| Enamine | EN300-267773-0.5g |
tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate |
2044712-88-9 | 95.0% | 0.5g |
$407.0 | 2025-03-20 | |
| Enamine | EN300-267773-1.0g |
tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate |
2044712-88-9 | 95.0% | 1.0g |
$528.0 | 2025-03-20 | |
| Enamine | EN300-267773-2.5g |
tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate |
2044712-88-9 | 95.0% | 2.5g |
$1034.0 | 2025-03-20 | |
| Enamine | EN300-267773-5.0g |
tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate |
2044712-88-9 | 95.0% | 5.0g |
$1530.0 | 2025-03-20 | |
| Enamine | EN300-267773-10.0g |
tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate |
2044712-88-9 | 95.0% | 10.0g |
$2269.0 | 2025-03-20 | |
| Enamine | EN300-267773-1g |
tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate |
2044712-88-9 | 95% | 1g |
$528.0 | 2023-09-11 |
tert-butyl 1-oxaspiro2.5octane-6-carboxylate Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on tert-butyl 1-oxaspiro2.5octane-6-carboxylate
Research Brief on tert-Butyl 1-oxaspiro[2.5]octane-6-carboxylate (CAS: 2044712-88-9): Recent Advances and Applications
In recent years, the compound tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate (CAS: 2044712-88-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic compound, characterized by its unique structural features, has demonstrated potential in various applications, including drug discovery, medicinal chemistry, and synthetic methodology development. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological relevance, and emerging applications.
The synthesis of tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate has been optimized in recent studies, with a focus on improving yield and enantioselectivity. Researchers have employed advanced catalytic systems, such as palladium-catalyzed cyclization and asymmetric organocatalysis, to achieve efficient construction of the spirocyclic framework. These methodological advancements have facilitated the scalable production of this compound, making it more accessible for further biological evaluation.
From a pharmacological perspective, tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate has shown promising activity as a building block for novel therapeutic agents. Its spirocyclic structure imparts conformational rigidity, which is highly desirable in drug design to enhance target selectivity and metabolic stability. Recent studies have explored its incorporation into protease inhibitors and GPCR modulators, with preliminary results indicating improved pharmacokinetic profiles compared to linear analogs.
In addition to its direct pharmaceutical applications, this compound has also been investigated as a chiral auxiliary in asymmetric synthesis. The steric and electronic properties of the spirocyclic system have proven effective in inducing high levels of stereocontrol in various carbon-carbon bond-forming reactions. This has opened new avenues for the synthesis of enantiomerically pure compounds, which are of great importance in medicinal chemistry.
Looking ahead, researchers are focusing on expanding the utility of tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate through structural modifications and derivatization. Computational studies are being conducted to predict its binding modes with biological targets, while high-throughput screening approaches are being employed to identify new therapeutic applications. These efforts are expected to further establish this compound as a valuable tool in chemical biology and drug discovery.
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